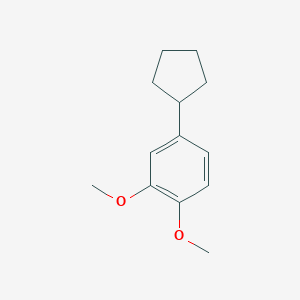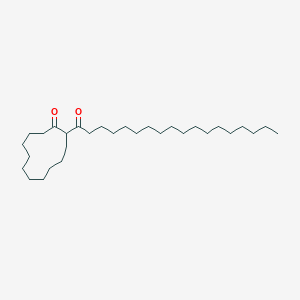![molecular formula C21H25ClN2O B14327442 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one CAS No. 106371-21-5](/img/structure/B14327442.png)
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl and phenylmethyl group, as well as a butan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one can be achieved through a multi-step process. One common method involves the reaction of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with 2-bromopropanoyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled addition and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of 4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with similar structural features, used as an antihistamine.
Levocetirizine: An enantiomer of cetirizine with higher affinity for histamine receptors.
Hydroxyzine: A precursor to cetirizine, also used as an antihistamine
Uniqueness
4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one is unique due to its specific substitution pattern on the piperazine ring and the presence of a butan-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
106371-21-5 |
|---|---|
Molecular Formula |
C21H25ClN2O |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
4-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]butan-2-one |
InChI |
InChI=1S/C21H25ClN2O/c1-17(25)11-12-23-13-15-24(16-14-23)21(18-5-3-2-4-6-18)19-7-9-20(22)10-8-19/h2-10,21H,11-16H2,1H3 |
InChI Key |
LFBYTCQTPMEPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
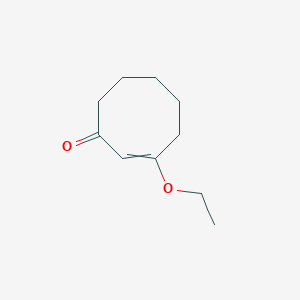
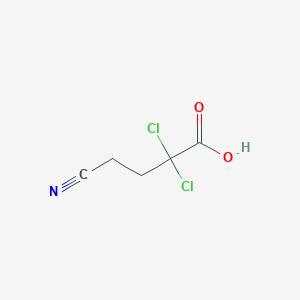
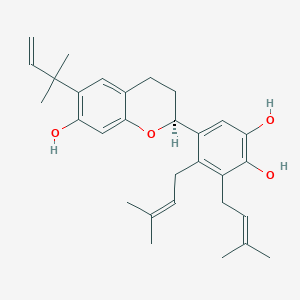
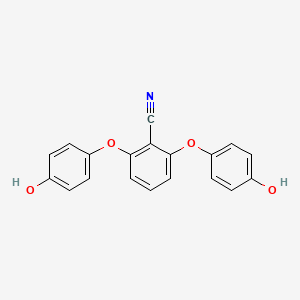


![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)


